2-Ethoxy-5-trifluoromethylphenylboronic acid

説明

Molecular Architecture and Crystallographic Analysis

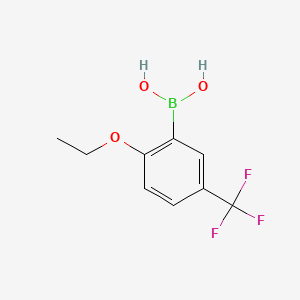

The molecular structure of 2-ethoxy-5-trifluoromethylphenylboronic acid follows the established International Union of Pure and Applied Chemistry nomenclature as 2-ethoxy-5-(trifluoromethyl)phenylboronic acid, with the Chemical Abstracts Service registry number 850593-10-1. The compound possesses a molecular formula of C9H10BF3O3 and a molecular weight of 233.98 daltons, indicating a relatively compact structure despite the presence of multiple functional groups.

The molecular geometry centers around a phenyl ring bearing three distinct substituents: an ethoxy group (-OCH2CH3) at the 2-position, a trifluoromethyl group (-CF3) at the 5-position, and the boronic acid functionality (-B(OH)2) at the 1-position. This substitution pattern creates a unique electronic environment where the electron-donating ethoxy group and the strongly electron-withdrawing trifluoromethyl group exert opposing inductive effects on the aromatic system.

The International Chemical Identifier code for this compound is 1S/C9H10BF3O3/c1-2-16-8-4-3-6(9(11,12)13)5-7(8)10(14)15/h3-5,14-15H,2H2,1H3, providing a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier key IOCXELVDHLDNMQ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

While specific crystallographic data was not available in the current literature survey, boronic acids typically adopt planar or near-planar conformations around the boron center due to the sp2 hybridization of the boron atom. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring likely influences the crystal packing through intermolecular hydrogen bonding patterns involving the boronic acid hydroxyl groups.

特性

IUPAC Name |

[2-ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-2-16-8-4-3-6(9(11,12)13)5-7(8)10(14)15/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCXELVDHLDNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629625 | |

| Record name | [2-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850593-10-1 | |

| Record name | [2-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Route

The most common laboratory-scale synthesis involves:

Formation of the organometallic reagent:

The starting material, 2-ethoxy-5-trifluoromethylbromobenzene, is treated with magnesium metal in anhydrous ether or tetrahydrofuran (THF) to form the corresponding arylmagnesium bromide (Grignard reagent).Reaction with trialkyl borate:

The arylmagnesium bromide is reacted with trimethyl borate (B(OMe)3) at low to room temperature.Hydrolysis:

Acidic workup hydrolyzes the boronate intermediate to yield 2-ethoxy-5-trifluoromethylphenylboronic acid.

Reaction Conditions and Notes

| Parameter | Typical Conditions |

|---|---|

| Solvent | Diethyl ether or THF |

| Temperature | 0 °C to room temperature |

| Reagents | Magnesium, trimethyl borate, water |

| Reaction time | Several hours to overnight |

| Purification | Recrystallization or chromatography |

This method is favored for its straightforwardness and cost-effectiveness, especially on a laboratory scale.

Palladium-Catalyzed Borylation of Aryl Halides

Method Description

An alternative and increasingly popular method is the palladium-catalyzed borylation of aryl halides using diboron reagents such as bis(pinacolato)diboron (B2pin2). This method avoids the use of highly reactive organometallic intermediates.

- The substrate 2-ethoxy-5-trifluoromethylbromobenzene or chloride is reacted with B2pin2.

- A palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium acetate) are used.

- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dioxane.

- The borylated product is then converted to the boronic acid by hydrolysis.

Reaction Conditions and Example

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Potassium acetate or sodium carbonate |

| Solvent | 1,4-Dioxane, DMF |

| Temperature | 80–120 °C |

| Atmosphere | Inert (nitrogen or argon) |

| Time | 12–24 hours |

This approach is advantageous for its milder conditions and tolerance of functional groups. It is also amenable to scale-up in industrial settings.

Transmetalation from Organotin or Organosilicon Precursors

Historically, arylboronic acids were also prepared by transmetalation reactions involving arylstannanes or arylsilanes with boron halides like BBr3. The thermodynamic stability of B-C bonds drives the reaction, followed by hydrolysis to yield the boronic acid.

- This method is less common today due to toxicity and handling issues with organotin compounds.

- However, it remains a viable route in specific synthetic schemes or when organometallic reagents are incompatible.

Direct C-H Borylation by Iridium Catalysis

Recent advances include iridium-catalyzed direct borylation of aromatic C-H bonds, enabling the direct installation of boronic acid groups without pre-functionalization.

- Catalysts such as Ir(I) complexes with bipyridine ligands are used.

- The reaction uses diboron reagents under mild conditions.

- This method offers regioselectivity and atom economy but may require optimization for substrates with electron-withdrawing groups like trifluoromethyl.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Organometallic + Trialkyl Borate | Grignard reagent, trimethyl borate | 0 °C to RT, ether or THF | Simple, cost-effective | Sensitive to moisture, harsh reagents |

| Pd-Catalyzed Borylation | Pd catalyst, B2pin2, base | 80–120 °C, inert atmosphere | Mild, functional group tolerant | Requires expensive catalysts |

| Transmetalation (Sn/Si) | Aryl stannane/silane, BBr3 | Variable | Established method | Toxic reagents, less green |

| Iridium-Catalyzed C-H Borylation | Ir catalyst, diboron reagent | Mild, solvent dependent | Direct, atom-economical | Regioselectivity challenges |

Research Findings and Practical Considerations

- The Grignard/trialkyl borate method remains the most widely used for this compound due to its reliability and scalability.

- Palladium-catalyzed borylation offers an alternative route with better functional group tolerance and is preferred for complex molecules or industrial production.

- Purification typically involves recrystallization or silica gel chromatography to achieve high purity, essential for subsequent use in cross-coupling reactions.

- Reaction yields reported in literature for similar compounds range from 50% to 70%, depending on conditions and scale.

- Handling under inert atmosphere and anhydrous conditions is critical to prevent decomposition or side reactions.

化学反応の分析

Types of Reactions

2-Ethoxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

科学的研究の応用

Chemical Synthesis Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-Ethoxy-5-trifluoromethylphenylboronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The mechanism involves three key steps:

- Oxidative Addition : The palladium catalyst reacts with the halide to form a palladium complex.

- Transmetalation : The boronic acid transfers its aryl group to the palladium complex.

- Reductive Elimination : The final product is formed while regenerating the palladium catalyst .

Comparison with Similar Compounds

The compound can be compared to other boronic acids such as 2-Methyl-5-trifluoromethylphenylboronic acid and 2-Isopropoxy-5-trifluoromethylphenylboronic acid. The presence of the ethoxy group provides unique reactivity, allowing it to participate in various substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Applications

Bioconjugation Techniques

In biological research, this compound can modify biomolecules like proteins and nucleic acids through bioconjugation techniques. This modification is crucial for developing targeted drug delivery systems and studying biomolecular interactions.

Pharmaceutical Applications

Drug Development

This compound plays a significant role in synthesizing drug candidates and active pharmaceutical ingredients (APIs). Its ability to introduce functional groups into aromatic systems makes it useful in developing new therapeutics for various diseases, including cancer and metabolic disorders .

Potential Therapeutic Uses

Research indicates that boronic acids, including this compound, may have potential applications in treating conditions such as diabetes, obesity, and certain cancers by modulating metabolic pathways and cellular functions . For instance, compounds derived from boronic acids have been explored for their effects on insulin resistance and lipid metabolism disorders .

Industrial Applications

Production of Advanced Materials

In industry, this compound is used to produce advanced materials like polymers and electronic components. Its ability to introduce functional groups into aromatic systems allows for the design of materials with tailored properties for specific applications .

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the successful application of this compound in synthesizing complex organic molecules through Suzuki-Miyaura coupling reactions. The researchers achieved high yields and selectivity, showcasing the compound's efficiency in organic synthesis.

Case Study 2: Bioconjugation for Drug Delivery

Another study highlighted the use of this boronic acid in bioconjugation techniques to modify therapeutic proteins. The modifications improved the pharmacokinetics and bioavailability of the drugs tested, indicating its potential in drug development.

作用機序

The primary mechanism of action of 2-Ethoxy-5-trifluoromethylphenylboronic acid is through its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex, forming a new palladium-carbon bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of arylboronic acids depend on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

*Similarity scores (0–1) derived from structural and electronic overlap using cheminformatics tools .

Solubility and Stability

- This compound is sparingly soluble in water but dissolves in THF, DMSO, or dichloromethane .

- Analogues with ethoxycarbonyl groups (e.g., 2-(ethoxycarbonyl)-5-fluorophenylboronic acid) exhibit improved aqueous solubility due to ester functionalities .

- Stability varies with substituents: Compounds with electron-withdrawing groups (e.g., -CF₃) are generally stable under inert conditions but may hydrolyze in acidic media .

生物活性

2-Ethoxy-5-trifluoromethylphenylboronic acid (CAS No. 850593-10-1) is a boron-containing compound that has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by the presence of an ethoxy group and a trifluoromethyl substituent on a phenylboronic acid framework, which may influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

- Molecular Formula: C9H10BF3O3

- Molecular Weight: Approximately 233.98 g/mol

- Appearance: White to almost white crystalline powder

- Melting Point: 168 °C to 172 °C

The trifluoromethyl group enhances lipophilicity, which can affect the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biological molecules, including enzymes and receptors. The presence of the trifluoromethyl group is significant as it can enhance binding affinity and selectivity, making this compound a potential candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related phenylboronic acids have shown activity against various microorganisms, including:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

In particular, the Minimum Inhibitory Concentration (MIC) values for these compounds suggest promising antibacterial effects, potentially greater than those of established antifungal agents like Tavaborole (AN2690) .

| Microorganism | MIC (µg/mL) | Comparison with Tavaborole |

|---|---|---|

| Candida albicans | Moderate | Lower efficacy |

| Aspergillus niger | Higher | Not specified |

| Escherichia coli | Moderate | Not specified |

| Bacillus cereus | Lower | More effective |

Case Studies

-

Antifungal Studies : A study explored the antifungal action of phenylboronic acids, including derivatives similar to this compound. The mechanism was linked to inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis in fungi .

- Findings : The cyclic isomer of these compounds showed significant binding affinity, suggesting potential for drug development targeting fungal infections.

- Enzyme Inhibition : Research has indicated that boronic acids can act as reversible inhibitors of serine proteases by forming covalent bonds with active site residues . This characteristic could be leveraged in designing inhibitors for specific therapeutic applications.

Applications in Drug Development

Due to its structural features and biological activity, this compound may serve several roles in medicinal chemistry:

- Enzyme Inhibitors : As a potential inhibitor targeting specific enzymes involved in disease pathways.

- Antimicrobial Agents : Given its demonstrated efficacy against various pathogens, it could be developed into new antimicrobial therapies.

- Building Block in Organic Synthesis : Its unique structure allows it to be used as a reagent in cross-coupling reactions, facilitating the synthesis of complex organic molecules .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Ethoxy-5-trifluoromethylphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated precursor (e.g., 2-ethoxy-5-trifluoromethylbromobenzene). Key parameters include:

- Catalyst System : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .

- Solvent : Tetrahydrofuran (THF) or dioxane under inert atmosphere .

- Temperature : 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Yield Optimization : Excess bis(pinacolato)diboron (B₂pin₂) improves conversion, but stoichiometric ratios reduce side products .

Q. How does the substituent pattern (ethoxy and trifluoromethyl groups) affect Suzuki-Miyaura cross-coupling reactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoromethyl group activates the boronic acid toward transmetallation but may reduce nucleophilicity. The ethoxy group (electron-donating) balances reactivity via resonance effects .

- Steric Effects : Ortho-substitution (ethoxy) introduces steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

- Selectivity : Meta-trifluoromethyl groups direct coupling to para positions in aryl halides, as shown in analogous compounds .

Q. What analytical techniques are critical for characterizing purity and structure?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy δ 3.5–4.0 ppm; CF₃ as a singlet in ¹⁹F NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the electronic effects of substituents on boronic acid reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying nucleophilic/electrophilic sites. For this compound, the trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .

- Solvent Effects : PCM models simulate solvent polarity’s impact on transition states (e.g., THF vs. water) .

- Validation : Compare computed vs. experimental ¹¹B NMR shifts (δ 28–32 ppm for boronic acids) .

Q. What strategies mitigate hydrolysis and protodeboronation during storage and reactions?

- Methodological Answer :

- Stabilization : Store at –20°C under argon with molecular sieves (3Å). Use stabilized forms (e.g., MIDA boronate) for aqueous reactions .

- Reaction Conditions : Avoid protic solvents; use K₃PO₄ as a base in anhydrous THF .

- Kinetic Studies : Monitor degradation via ¹H NMR (disappearance of B–O peaks) under varying pH (optimal pH 7–9) .

Q. How do steric and electronic factors influence regioselectivity in iterative cross-coupling reactions?

- Methodological Answer :

- Case Study : In synthesizing polyfluoroarenes, the trifluoromethyl group directs coupling to less hindered positions. Ethoxy groups promote ortho-metalation in Pd-mediated steps .

- Ligand Screening : Test Buchwald (t-BuXPhos) vs. SPhos ligands to balance steric demand and turnover frequency .

- Competition Experiments : Compare coupling rates with substituted aryl halides (e.g., 4-bromo vs. 2-bromopyridine) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。